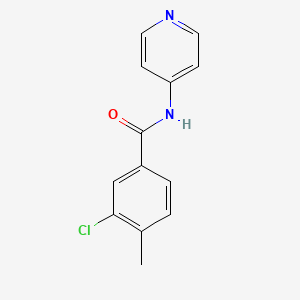
N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea (CMC-544) is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs known as antibody-drug conjugates (ADCs), which are designed to target cancer cells specifically while sparing normal cells. CMC-544 is composed of a monoclonal antibody that recognizes a protein on the surface of cancer cells and a cytotoxic agent that kills the cancer cells upon internalization.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea involves the specific targeting of cancer cells that express the target protein on their surface. Upon binding to the target protein, this compound is internalized into the cancer cell, where the cytotoxic agent MMAE is released. MMAE binds to tubulin, a protein involved in cell division, and disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in a variety of cancer types, including lymphoma, leukemia, and solid tumors. In addition, this compound has been shown to induce immunogenic cell death, which can enhance the immune response against cancer cells. This compound has also been shown to have a favorable pharmacokinetic profile, with a long half-life and low clearance rates.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea is its high specificity for cancer cells that express the target protein, which can minimize off-target effects and toxicity. In addition, this compound has a favorable pharmacokinetic profile, which can allow for less frequent dosing and improved patient compliance. However, one of the main limitations of this compound is its dependence on the expression of the target protein on cancer cells, which can limit its effectiveness in tumors that do not express the target protein.
未来方向
There are several potential future directions for the development of N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea and other ADCs. One area of research is the identification of new target proteins that are expressed on a wide range of cancer cells, which can expand the utility of ADCs to more cancer types. Another area of research is the development of novel cytotoxic agents that have improved potency and specificity, which can enhance the efficacy of ADCs. Finally, the optimization of the linker molecule used in ADCs can improve the stability and pharmacokinetics of these drugs, leading to improved therapeutic outcomes.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea involves several steps, including the preparation of the monoclonal antibody, the attachment of a linker molecule to the antibody, and the conjugation of the cytotoxic agent to the linker. The monoclonal antibody is produced by hybridoma technology, which involves the fusion of a mouse B-cell with a myeloma cell to create a hybrid cell that secretes a specific antibody. The linker molecule used in this compound is maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl, which is attached to the antibody via a thiol-maleimide reaction. The cytotoxic agent used in this compound is monomethyl auristatin E (MMAE), which is conjugated to the linker via a peptide bond.
科学研究应用
N-(3-chloro-2-methylphenyl)-N'-(3-methoxybenzyl)thiourea has been extensively studied in preclinical models of cancer, including xenograft models and patient-derived tumor models. These studies have shown that this compound is highly effective at killing cancer cells that express the target protein, both in vitro and in vivo. This compound has also been shown to have a favorable safety profile in animal models, with no significant toxicity observed at therapeutic doses.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-14(17)7-4-8-15(11)19-16(21)18-10-12-5-3-6-13(9-12)20-2/h3-9H,10H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVLANQXMWIALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{benzyl[4-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5768992.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)

![ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)
![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)
![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)
![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5769053.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5769096.png)